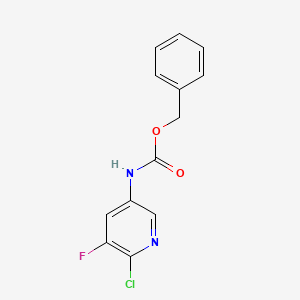

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

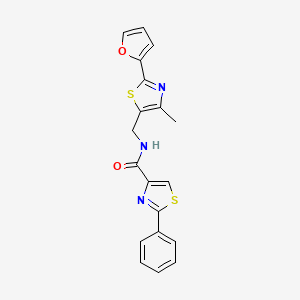

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate, also known as 6-chloro-5-fluoropyridin-3-ylcarbamic acid benzyl ester, is a synthetic compound commonly used in organic synthesis. It is a white solid with a melting point of 170-172°C and a boiling point of 356-358°C. Its chemical formula is C11H10ClFN2O2. Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate is a versatile reagent used in a variety of organic reactions, including Mannich reactions, Michael additions, and Heck reactions. In addition, it has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib.

Aplicaciones Científicas De Investigación

Photovoltaic and Electronic Applications

- Photovoltaic Efficiency and Nonlinear Optical (NLO) Activity : Studies have focused on the synthesis of bioactive benzothiazolinone acetamide analogs, demonstrating their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds have also shown significant NLO activity, which is essential for optical computing and telecommunications (Mary et al., 2020).

Synthesis and Chemical Transformations

- Gold(I)-Catalyzed Reactions : Research has highlighted the use of gold(I) catalysts in the intramolecular hydroamination of allenes, showcasing the synthetic versatility of carbamate compounds in generating complex molecular architectures (Zhang, Bender, & Widenhoefer, 2007). Another study presented the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, emphasizing the method's efficiency and broad applicability across carbon, nitrogen, and oxygen nucleophiles (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Biological Applications

- Anti-Pneumocystis Carinii Activity : Carbamate analogues of 2,5-bis(4-amidinophenyl)furan were synthesized and evaluated for their activity against Pneumocystis carinii pneumonia (PCP), demonstrating the therapeutic potential of carbamate derivatives in treating infectious diseases (Rahmathullah et al., 1999).

Material Science and Polymorphism

- Aggregation-Induced Fluorescence and Polymorphism : A novel carbazole derivative containing a fluorobenzene unit was synthesized, displaying aggregation-induced emission properties due to its highly twisted conformation. The study also explored the compound's polymorphism, mechanochromism, and thermo-stimulus fluorescence, indicating its potential in advanced material applications (Zhu et al., 2018).

Propiedades

IUPAC Name |

benzyl N-(6-chloro-5-fluoropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O2/c14-12-11(15)6-10(7-16-12)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSUEMZPUOHTLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (6-chloro-5-fluoropyridin-3-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2834452.png)

![2-[Butan-2-yl-[(2-tert-butyltetrazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2834456.png)

![N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834457.png)

![5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834463.png)

![2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B2834464.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2834466.png)

![3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2834470.png)